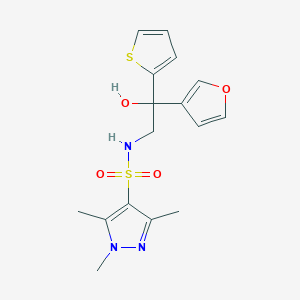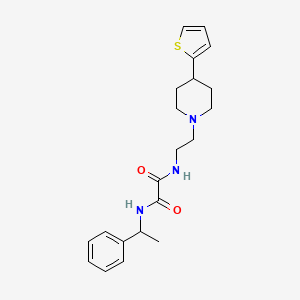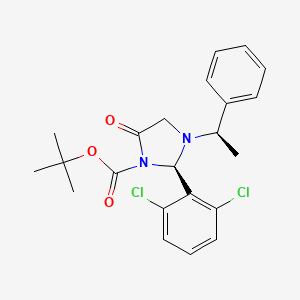
3-((1-(1,3,5-三甲基-1H-吡唑-4-羰基)吡咯烷-3-基)氧基)吡嗪-2-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The 1,3,5-trimethyl-1H-pyrazole part of the molecule indicates that there are three methyl groups attached to the 1, 3, and 5 positions of the pyrazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-trimethyl-1H-pyrazole include a molecular weight of 110.157, a density of 1.0±0.1 g/cm3, a boiling point of 159.1±9.0 °C at 760 mmHg, and a melting point of 38-41 °C (lit.) .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile”, also known as “3-[1-(1,3,5-trimethylpyrazole-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile”.
Pharmaceutical Development
This compound has potential applications in the development of new pharmaceuticals. Its unique structure, which includes a pyrazole and pyrazine ring, makes it a candidate for drug design targeting various biological pathways. Researchers are exploring its use in creating novel drugs for treating diseases such as cancer, inflammation, and neurological disorders .
Chemical Synthesis
In organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, making it valuable in the production of other chemical compounds. This versatility is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .
Biological Research
The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions. Researchers use it to investigate the binding sites and activity of enzymes, which can lead to a better understanding of biochemical processes and the development of enzyme inhibitors .
Material Science
In material science, this compound can be used to develop new materials with specific properties. Its ability to form stable complexes with metals makes it a candidate for creating metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and separation technologies .
Nanotechnology
The compound’s properties are being explored in the field of nanotechnology for the development of nanomaterials. Its ability to form stable structures at the nanoscale can be harnessed to create nanoparticles with specific functions, such as drug delivery systems or sensors.
These applications highlight the versatility and potential of “3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” in various scientific fields. Each application leverages the compound’s unique chemical properties to address specific research challenges and opportunities.
NIST Chemistry WebBook EMBL-EBI Thermo Fisher Scientific MilliporeSigma : NIST Chemistry WebBook : EMBL-EBI : Thermo Fisher Scientific : MilliporeSigma
安全和危害
属性
IUPAC Name |
3-[1-(1,3,5-trimethylpyrazole-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-10-14(11(2)21(3)20-10)16(23)22-7-4-12(9-22)24-15-13(8-17)18-5-6-19-15/h5-6,12H,4,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQBTFKQKJVGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B2475153.png)
![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2475154.png)
![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)
![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2475156.png)




![3-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2475164.png)
![2-fluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2475166.png)

![1-benzyl-N-(3-methoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2475169.png)